2-(3-BROMOPHENYL)-N~4~-[8-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)OCTYL]-4-QUINOLINECARBOXAMIDE
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Overview
Description
2-(3-BROMOPHENYL)-N~4~-[8-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)OCTYL]-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline backbone with bromophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-BROMOPHENYL)-N~4~-[8-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)OCTYL]-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The key steps include:
Formation of the Quinoline Backbone: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Amidation: The coupling of the bromophenyl-quinoline derivatives with an appropriate amine, such as octylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro groups (if present) to amines can be achieved using hydrogenation over palladium on carbon (Pd/C) or using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with Pd/C, lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, alkoxides
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Amino derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
2-(3-BROMOPHENYL)-N~4~-[8-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)OCTYL]-4-QUINOLINECARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: The compound can be used in the synthesis of organic semiconductors or as a building block for the development of new materials with specific electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(3-BROMOPHENYL)-N~4~-[8-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)OCTYL]-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the bromophenyl groups can enhance the compound’s binding affinity to certain proteins, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-bromophenyl)pyridine
- 2-(3-bromophenyl)-8-methylquinoline-4-carbonyl chloride
Uniqueness
Compared to similar compounds, 2-(3-BROMOPHENYL)-N~4~-[8-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)OCTYL]-4-QUINOLINECARBOXAMIDE stands out due to its dual quinoline structure, which can provide enhanced biological activity and specificity
Properties
Molecular Formula |
C40H36Br2N4O2 |
---|---|
Molecular Weight |
764.5 g/mol |
IUPAC Name |
2-(3-bromophenyl)-N-[8-[[2-(3-bromophenyl)quinoline-4-carbonyl]amino]octyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C40H36Br2N4O2/c41-29-15-11-13-27(23-29)37-25-33(31-17-5-7-19-35(31)45-37)39(47)43-21-9-3-1-2-4-10-22-44-40(48)34-26-38(28-14-12-16-30(42)24-28)46-36-20-8-6-18-32(34)36/h5-8,11-20,23-26H,1-4,9-10,21-22H2,(H,43,47)(H,44,48) |
InChI Key |
RVXRGKUESVFKJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)NCCCCCCCCNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC(=CC=C6)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)NCCCCCCCCNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC(=CC=C6)Br |
Origin of Product |
United States |
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